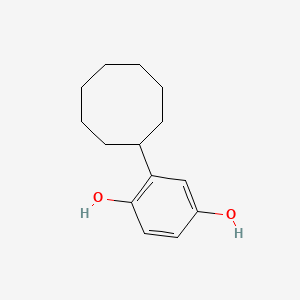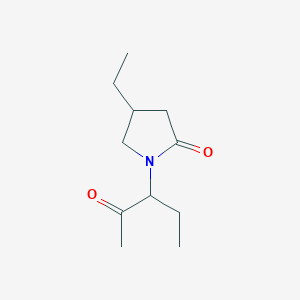![molecular formula C10H14N6S B14172796 2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-34-7](/img/structure/B14172796.png)
2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The unique structure of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug development .
Preparation Methods
The synthesis of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of ethanol as a solvent and requires careful temperature regulation to ensure the desired product is obtained . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound .
Chemical Reactions Analysis
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . In biology, it is used to investigate cellular pathways and molecular targets, providing insights into the mechanisms of various diseases . Additionally, the compound has applications in the pharmaceutical industry as a building block for the synthesis of more complex therapeutic agents .
Mechanism of Action
The mechanism of action of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key signaling molecules makes it a promising candidate for further research .
Comparison with Similar Compounds
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared to other thienopyrimidine derivatives, such as 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines and 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride . These compounds share similar structural features but differ in their functional groups and biological activities. The unique hydrazinyl groups in 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
40277-34-7 |
|---|---|
Molecular Formula |
C10H14N6S |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2-hydrazinyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H14N6S/c11-15-8-7-5-3-1-2-4-6(5)17-9(7)14-10(13-8)16-12/h1-4,11-12H2,(H2,13,14,15,16) |
InChI Key |
ZHYFXMIGGISIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
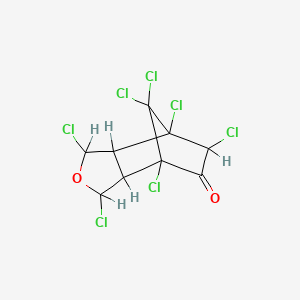

![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
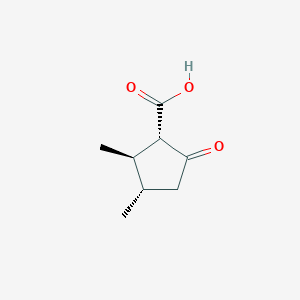
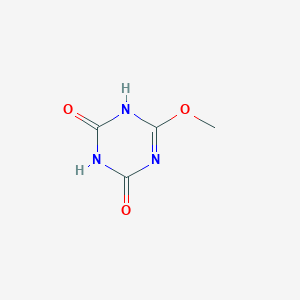

![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)
![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)

![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
